2,2'-Bipyrrole

Vue d'ensemble

Description

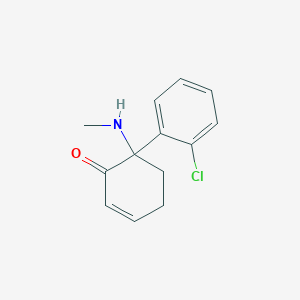

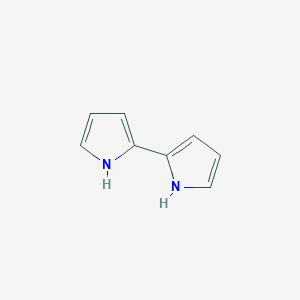

2,2'-Bipyrrole, also known as 1,2-dihydro-2,2'-bipyrrole, is a heterocyclic aromatic organic compound that is used in a variety of scientific and industrial applications. It is a planar molecule with two nitrogen atoms and two pyrrole rings connected by a central carbon atom. Because of its unique chemical structure, this compound is an important intermediate in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. In addition, this compound has been used in the production of nanomaterials and for the development of catalysts and sensors.

Applications De Recherche Scientifique

Détection du fer dans le sol

Le 2,2'-Bipyrrole est utilisé pour la détermination colorimétrique du fer, en particulier pour confirmer la présence d'ions ferreux dans les sols. Cette application est cruciale en agronomie et en sciences environnementales pour évaluer la santé et la fertilité des sols .

Complexes luminescents

Ce composé forme des complexes avec des métaux tels que le ruthénium et le platine, qui présentent une luminescence intense. De telles propriétés luminescentes ont des applications pratiques potentielles dans des domaines tels que les dispositifs électroluminescents et les capteurs .

Synthèse des porphyrinoïdes

Le this compound sert de bloc de construction pour la synthèse des porphyrinoïdes, qui sont importants dans des domaines tels que la biochimie et la science des matériaux en raison de leurs éléments structurels qui définissent les propriétés .

Polymères conjugués

Les 2,2'-Bipyrroles étendus sont utilisés comme nouveaux monomères pour les polymères conjugués, qui ont des applications dans l'électronique organique en raison de leur faible potentiel d'oxydation et de leurs voies de conjugaison étendues .

Caractérisation électrochimique

Les propriétés électrochimiques des monomères this compound sont caractérisées pour leur utilisation potentielle dans les dispositifs électroniques. Des études d'électropolymérisation sont menées pour explorer leur aptitude à diverses applications électroniques .

Indicateurs d'oxydoréduction

En chimie analytique, le this compound est utilisé comme indicateur d'oxydoréduction en raison de sa capacité à subir des réactions rédox réversibles, ce qui est essentiel pour l'étude des processus de transfert d'électrons .

Safety and Hazards

Mécanisme D'action

Target of Action

2,2’-Bipyrrole is a basic building block for the preparation of pyrrolic macrocycles and natural products, such as prodigiosines .

Mode of Action

It is known that the compound has a low oxidation potential due to the extended length of its conjugation pathway , which suggests it may interact with its targets through redox reactions

Biochemical Pathways

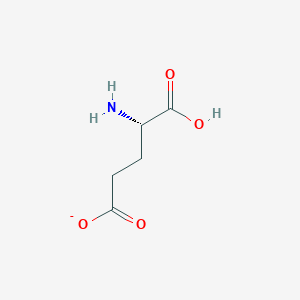

2,2’-Bipyrrole is involved in the synthesis of porphyrinoids and other property-defining structural elements . It is also a possible common biosynthetic intermediate of pyrrole-containing natural products including prodigiosins and tambjamines . .

Result of Action

One study found that 4-methoxy-2,2’-bipyrrole-5-carbaldehyde (MBC), a possible biosynthetic intermediate of 2,2’-Bipyrrole, arrested the strobilation of moon jellyfish Aurelia coerulea without inducing cytotoxicity and generated abnormal tentacle-like structures in a dose-dependent manner .

Analyse Biochimique

Biochemical Properties

2,2’-Bipyrrole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of conducting polymers, where it displays a low oxidation potential compared to pyrrole due to the extended length of its conjugation pathway .

Cellular Effects

It is known that its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2,2’-Bipyrrole involves its interaction with biomolecules at the molecular level. For instance, it is involved in the preparation of conducting polymers through oxidative/electropolymerization .

Temporal Effects in Laboratory Settings

It is known that its derivatives display stability and have been used in the preparation of conducting polymers .

Metabolic Pathways

2,2’-Bipyrrole is involved in several metabolic pathways. For instance, it is a key component in the synthesis of conducting polymers

Propriétés

IUPAC Name |

2-(1H-pyrrol-2-yl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUNQYODBKLBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293595 | |

| Record name | 2,2'-Bipyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10087-64-6 | |

| Record name | 2,2'-Bipyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bipyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

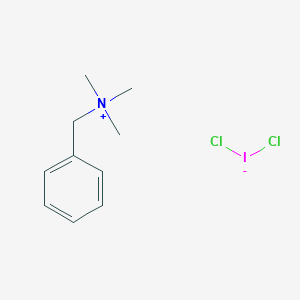

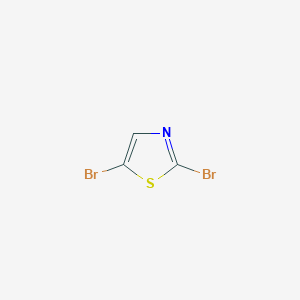

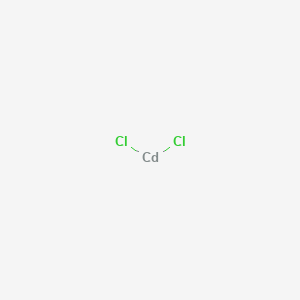

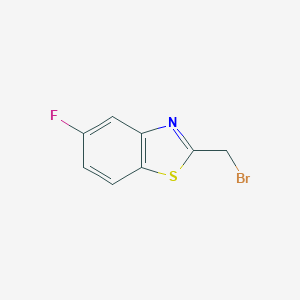

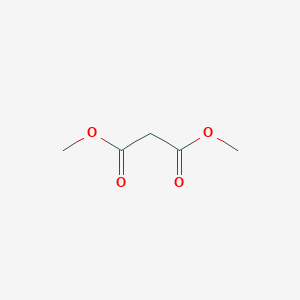

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,2'-bipyrrole?

A1: The molecular formula of this compound is C8H8N2, and its molecular weight is 132.16 g/mol.

Q2: How does the conformation of this compound affect its properties?

A2: this compound can exist in cis and trans conformations. The conformation affects its electronic properties, reactivity, and ability to form complexes. For example, [studies on 1,1',5,5'-tetraaryl-2,2'-bipyrroles revealed that the conformation between the two pyrrole rings, influenced by substituents, impacts their UV-VIS spectra] [].

Q3: What spectroscopic techniques are used to characterize this compound and its derivatives?

A3: Common techniques include UV-Vis absorption, fluorescence, IR spectroscopy, NMR spectroscopy, and cyclic voltammetry. These methods help determine structure, electronic properties, and redox behavior. For instance, [researchers employed UV-VIS absorption and fluorescence spectroscopy to investigate the conformations of 2,2′-bipyrrole π-systems] [].

Q4: What are the common synthetic routes for preparing 2,2'-bipyrroles?

A4: Several methods exist, including Pd(0)-catalyzed homocoupling of 2-iodopyrroles [, ], oxidative coupling of pyrroles [, , ], and reactions involving donor-acceptor cyclopropanes with 2-cyanopyrroles [].

Q5: How can the solubility of 2,2'-bipyrroles be tailored?

A5: Solubility can be modified by introducing various substituents on the pyrrole rings. [Research has shown that the solubility of 2,2′-bisdipyrrins, derivatives of this compound, can be easily tuned by modifying the peripheral substituent pattern] [].

Q6: How do substituents affect the reactivity of 2,2'-bipyrroles?

A6: Substituents significantly influence the electronic properties and, therefore, the reactivity of 2,2'-bipyrroles. For instance, [introducing electron-donating methoxy groups at the 3,3' or 4,4' positions of this compound results in highly electron-rich compounds with low oxidation potentials] [].

Q7: What is the significance of this compound in the synthesis of expanded porphyrins?

A7: this compound serves as a crucial building block for synthesizing diverse porphyrinoids, including larger macrocycles like octaphyrins [, , , , ] and cyclo[8]pyrroles [, ].

Q8: How do the properties of this compound-based porphyrinoids differ from traditional porphyrins?

A8: The incorporation of this compound units into porphyrinoids introduces unique features. These include modified cavity shapes, distinct electronic properties due to cyclo-π-conjugation [], and potential for anion binding [, ].

Q9: What is the biological significance of this compound?

A9: this compound is a key structural element in prodigiosins, a family of tripyrrole natural products with reported anticancer, antimicrobial, and immunosuppressive activities [, , , , ].

Q10: How does the structure of prodigiosins contribute to their biological activity?

A10: The 4-methoxy-2,2'-bipyrrole core is essential for DNA binding and biological activity. The enamine and pyrromethene moieties in different prodigiosins influence their binding affinity and selectivity [, ].

Q11: What is known about the biosynthesis of prodigiosin?

A11: Prodigiosin biosynthesis involves a bifurcated pathway where 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) and 2-methyl-3-amylpyrrole (MAP) are synthesized separately and then condensed [, , ]. Enzymes like PigF and RedH play crucial roles in this pathway [, ].

Q12: How is computational chemistry used in research on this compound and its derivatives?

A12: Computational tools aid in understanding conformational preferences, electronic structures, and interactions with other molecules. For instance, [theoretical calculations have been employed to study the twist angles, torsional potentials, and electronic transitions in this compound and its benzo-fused analogs] [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate](/img/structure/B130452.png)

![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)